molecular formula C8H17Cl B13170076 3-(Chloromethyl)-4-methylhexane

3-(Chloromethyl)-4-methylhexane

Cat. No.: B13170076
M. Wt: 148.67 g/mol
InChI Key: MTTSERNTTLEFSK-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-methylhexane is an organic compound characterized by a chloromethyl group attached to the third carbon and a methyl group attached to the fourth carbon of a hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-methylhexane can be achieved through several methods. One common approach involves the chloromethylation of 4-methylhexane using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2). The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 10°C to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalysts and reaction monitoring systems ensures consistent product quality and minimizes by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-methylhexane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Alcohols, amines.

    Oxidation: Carboxylic acids.

    Reduction: Hydrocarbons.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-methylhexane primarily involves its reactivity with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-4-methylhexane is unique due to its specific substitution pattern on the hexane chain, which imparts distinct reactivity and properties compared to other chloromethylated compounds. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

Molecular Formula

C8H17Cl

Molecular Weight

148.67 g/mol

IUPAC Name

3-(chloromethyl)-4-methylhexane

InChI

InChI=1S/C8H17Cl/c1-4-7(3)8(5-2)6-9/h7-8H,4-6H2,1-3H3

InChI Key

MTTSERNTTLEFSK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC)CCl

Origin of Product

United States

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